

Early Synthesis Methods for Dimethyl 5-nitroisophthalate: A Technical Guide

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Compound of Interest

Compound Name: Dimethyl 5-nitroisophthalate

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This technical guide provides an in-depth overview of the core early synthesis methods for **Dimethyl 5-nitroisophthalate**, a crucial intermediate in the manufacturing of various pharmaceuticals, including intravenous X-ray contrast media.^{[1][2]} The document details the primary synthetic routes, providing comprehensive experimental protocols and quantitative data to facilitate comparison and replication.

Core Synthetic Strategies

Historically, two principal strategies have been employed for the synthesis of **Dimethyl 5-nitroisophthalate**:

- **Direct Nitration of Dimethyl Isophthalate:** This method involves the electrophilic aromatic substitution of dimethyl isophthalate using a nitrating agent, typically a mixture of concentrated nitric and sulfuric acids. While direct, this route can lead to the formation of undesired isomers, such as dimethyl 4-nitroisophthalate, which complicates purification.^{[1][3]}
- **Esterification of 5-Nitroisophthalic Acid:** This two-step approach first involves the nitration of isophthalic acid to produce 5-nitroisophthalic acid.^{[4][5]} Subsequently, the dicarboxylic acid is esterified to yield the desired dimethyl ester. This method offers better control over regioselectivity, leading to a purer final product. Early methods often employed a large excess of methanol with a strong acid catalyst like sulfuric acid.^{[1][3][6]} However, this could result in incomplete esterification, leaving the monomethyl ester as an impurity.^{[1][3][6]} More

advanced early methods introduced the use of a co-solvent to facilitate the reaction and improve product purity.

Experimental Protocols and Data

The following sections provide detailed experimental procedures and associated data for the key early synthesis methods.

Method 1: Nitration of Dimethyl Isophthalate

This approach directly introduces the nitro group onto the dimethyl isophthalate backbone.

Experimental Protocol:

To a solution of 195 g of dimethyl isophthalate in 320 ml of 100% sulfuric acid, a mixture of 100 g of nitric acid and 302 g of sulfuric acid was added dropwise while maintaining the temperature at 10°C.[1][6] The reaction mixture was then stirred for an additional 3 hours at 20-25°C.[1][6] Following the reaction, the mixture was poured onto 1600 g of an ice/water mixture, ensuring the temperature did not exceed 10°C.[1][6] The mixture was stirred for another hour, and the resulting precipitate was filtered, washed extensively with water to remove acid, and then dried.[1]

Quantitative Data Summary:

Parameter	Value	Reference
Starting Material	Dimethyl Isophthalate	[1]
Nitrating Agent	Nitric Acid / Sulfuric Acid	[1]
Reaction Temperature	10°C to 25°C	[1]
Key Challenge	Formation of isomeric impurities (e.g., dimethyl 4-nitroisophthalate)	[1][3]

Method 2: Esterification of 5-Nitroisophthalic Acid

This two-step method is often preferred due to higher purity of the final product.

The precursor, 5-nitroisophthalic acid, is synthesized by the nitration of isophthalic acid.

Experimental Protocol:

Isophthalic acid is nitrated using a mixture of concentrated sulfuric acid and fuming nitric acid at a low temperature.[7] The reaction mass is then quenched with water, cooled, and centrifuged to isolate the 5-nitroisophthalic acid.[7]

An early and straightforward method for the esterification step.

Experimental Protocol:

5.0 g of 5-nitroisophthalic acid was dissolved in 33.3 ml of methanol under a nitrogen atmosphere with stirring at room temperature.[2] Once a clear solution was obtained, 1.0 ml of concentrated sulfuric acid was slowly added.[2] The mixture was then heated to reflux for approximately 3 hours, during which a white solid precipitated.[2] After cooling, the product was collected by filtration, washed with a small amount of water, and dried.[2]

Quantitative Data Summary:

Parameter	Value	Reference
Starting Material	5-Nitroisophthalic Acid	[2]
Reagents	Methanol, Sulfuric Acid	[2]
Reaction Time	3 hours	[2]
Yield	98%	[2]
Impurity	0.3-0.5% monomethyl ester	[1][3][6]

This refined method improves purity by using a two-phase system to remove water and drive the reaction to completion.

Experimental Protocol:

A mixture of 120 ml of methanol and 240 ml of toluene was prepared, and 106 g of 5-nitroisophthalic acid was added and heated until a clear solution formed.[1][3] Then, 33 ml of

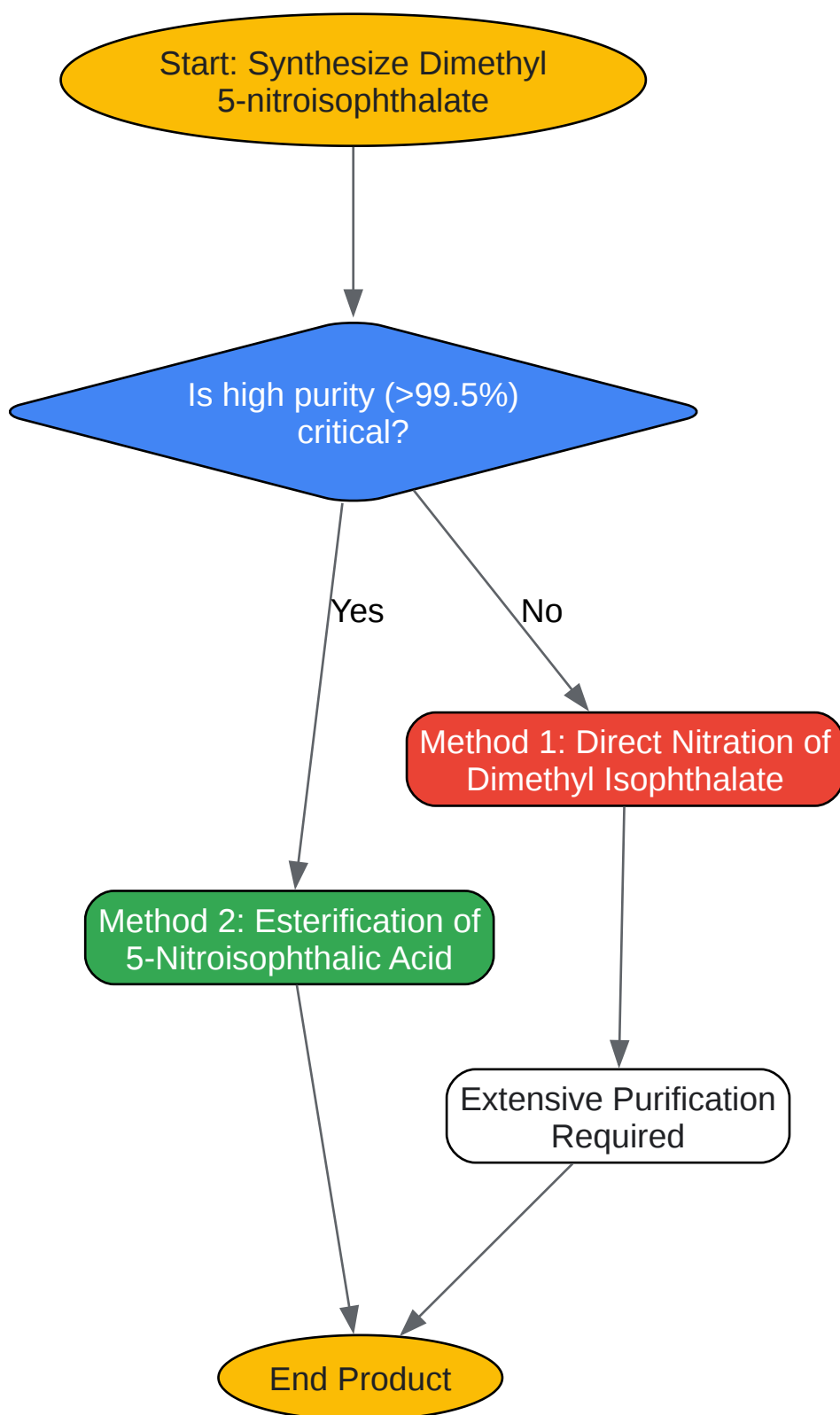
100% sulfuric acid was added dropwise, creating a two-phase mixture.^{[1][3]} The mixture was heated to boiling for 4 hours.^{[1][3]} After stopping the stirrer, the lower aqueous phase was drained.^{[1][3]} The organic phase was then washed once with 100 ml of hot water and once with 100 ml of hot 10% sodium bicarbonate solution.^{[1][3]} The washed organic phase was cooled to room temperature, allowing the **dimethyl 5-nitroisophthalate** to crystallize as white crystals.^{[1][3]} The product was filtered and washed with methanol and water.^[1]

Quantitative Data Summary:

Parameter	Value	Reference
Starting Material	5-Nitroisophthalic Acid	^{[1][3]}
Reagents	Methanol, Toluene, Sulfuric Acid	^{[1][3]}
Reaction Time	4 hours	^{[1][3]}
Yield	100 g (from 106 g starting material)	^[1]
Purity	~100% (no by-products >0.1% by HPLC)	^{[1][6]}
Melting Point	123°C	^[1]

Synthesis Pathway Diagrams

The following diagrams illustrate the chemical transformations described in the experimental protocols.



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